3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 3-(4-Fluorophenyl): Enhances electronic interactions and binding affinity to biological targets due to fluorine’s electronegativity .
- N-Propyl: Modulates solubility and membrane permeability via hydrophobic interactions .
- 2-(Trifluoromethyl): Increases lipophilicity and resistance to enzymatic degradation, critical for target engagement .
With a molecular formula of C₁₇H₁₆F₄N₄ and molecular weight of 352.33 g/mol, it is a promising candidate for medicinal chemistry, particularly in targeting enzymes or receptors implicated in bacterial infections or cancer .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4/c1-3-8-22-13-9-10(2)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-7,9,22H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIEJOCAGQHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation. The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, contributes to its inhibitory activity.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a decrease in cell proliferation. This effect is particularly pronounced in cancer cells, making the compound a potential candidate for cancer treatment.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also induces apoptosis within HCT cells.
Biological Activity
The compound 3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H17F4N5
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 4-fluorophenyl, trifluoromethyl |
| Functional Groups | Amino group, methyl group |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its in vitro antibacterial activity against various pathogens.
- Mechanism of Action : The compound may inhibit bacterial DNA synthesis or interfere with metabolic pathways due to its structural similarity to nucleobases.
Anticancer Potential
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as potent anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.
- Case Study : A study demonstrated that similar compounds showed IC50 values in the micromolar range against several cancer cell lines, indicating strong cytotoxic effects.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented. The compound may exert these effects through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Alkyl Chain Length : Variations in the propyl chain affect the binding affinity to target enzymes.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl | Increased potency against cancer cells |
| Fluorine Substitution | Enhanced antimicrobial properties |
| Alkyl Chain Variation | Altered pharmacokinetic profile |
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds. For instance:
- Antibacterial Activity : A derivative with a similar structure showed effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
- Anticancer Activity : A related pyrazolo[1,5-a]pyrimidine exhibited an IC50 value of 15 µM against breast cancer cell lines.
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish safety and efficacy profiles for human use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Impact of Trifluoromethyl Group
The 2-(trifluoromethyl) group is a critical pharmacophore:
- Lipophilicity: Increases logP by ~1.5 units compared to non-CF₃ analogs, enhancing membrane penetration .
- Binding Affinity : Forms strong van der Waals interactions with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
- Stability : Reduces oxidative metabolism, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in hepatic microsomes) .
Role of Aromatic Substitutions
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity improve binding precision (e.g., 10-fold higher IC₅₀ against Mycobacterium tuberculosis vs. chlorophenyl analogs) .
- Methoxy vs. Ethoxy Groups : Methoxy substituents (as in ) enhance solubility but may reduce CNS penetration due to polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
